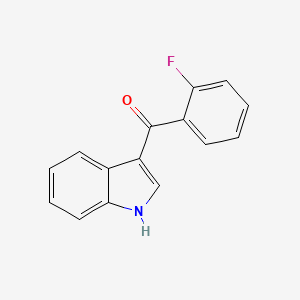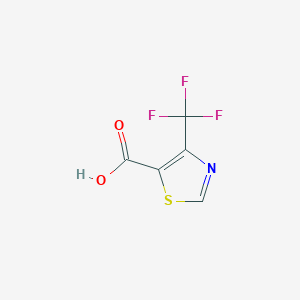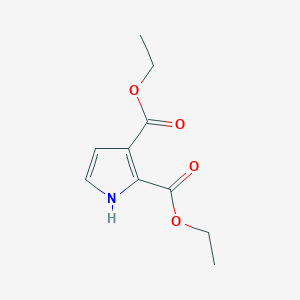![molecular formula C42H54ClNO2PPd B2820368 Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-68-0](/img/new.no-structure.jpg)
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is a complex chemical compound that plays a significant role in various catalytic processes. This compound is particularly known for its application in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis and industrial chemistry .
Wirkmechanismus
Target of Action
The primary target of this compound is the palladium-catalyzed coupling reactions . It acts as a ligand in these reactions, facilitating the coupling of secondary arylamines and alkylamines .
Mode of Action
The compound interacts with its targets by participating in various palladium catalyzed cross-coupling reactions . It is used for the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . It also plays a role in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of C-C, C-N, and C-O bonds . It is also used in the Suzuki-Miyaura coupling reactions .
Pharmacokinetics
It is known that it is slightly soluble in chloroform, dmso, and methanol . This could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new chemical bonds through palladium-catalyzed coupling reactions . This can lead to the synthesis of new compounds, including secondary arylamines, alkylamines, and π-conjugated heteroacenes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to air , and it should be stored in a dark place, sealed in dry, room temperature conditions . These factors should be taken into account when using the compound in reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride involves several steps. One common method starts with the preparation of 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl from 1,3-Diisopropoxybenzene and Dicyclohexylchlorophosphine . The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in solvents like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors equipped with mechanical stirrers and condensers. The process involves the careful addition of reagents to control the reaction rate and ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride undergoes various types of reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the oxidation state of the palladium center.
Substitution: Common in cross-coupling reactions where the ligand facilitates the exchange of groups on the palladium center.
Common Reagents and Conditions
The compound is often used in conjunction with bases like potassium carbonate or phosphate and solvents such as dimethyl sulfoxide (DMSO) or methanol . The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions include various arylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is widely used in scientific research due to its versatility and efficiency in catalysis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Facilitates the formation of biologically active compounds, aiding in drug discovery and development.
Industry: Employed in the production of fine chemicals and materials science for creating advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: A similar ligand used in palladium-catalyzed reactions.
RuPhos Pd G2: Another palladium-based catalyst with a biphenyl ligand.
Uniqueness
What sets Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride apart is its high efficiency and selectivity in catalysis. Its unique structure allows for better stabilization of the palladium center, leading to improved reaction rates and yields .
Eigenschaften
CAS-Nummer |
1375325-68-0 |
|---|---|
Molekularformel |
C42H54ClNO2PPd |
Molekulargewicht |
777.74 |
IUPAC-Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride |
InChI |
InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2 |
InChI-Schlüssel |
NVVXJVMOIGXUGC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

![N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2820287.png)


![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)

![1-(5-Chloropyrimidin-2-yl)-4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2820294.png)
![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)

methanone](/img/structure/B2820302.png)


![butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)
